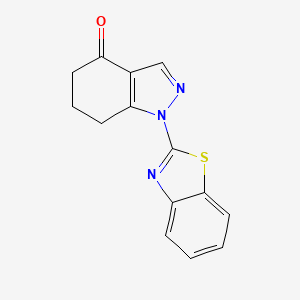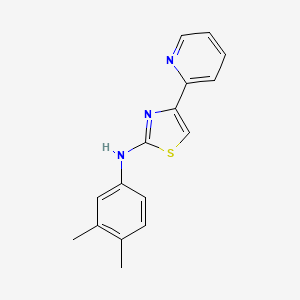![molecular formula C18H20N2O2 B5784598 N-[2-(butyrylamino)phenyl]-2-methylbenzamide](/img/structure/B5784598.png)
N-[2-(butyrylamino)phenyl]-2-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(butyrylamino)phenyl]-2-methylbenzamide, also known as BPN14770, is a small molecule drug that has shown promising results in preclinical studies for the treatment of various neurological disorders.
Mécanisme D'action
N-[2-(butyrylamino)phenyl]-2-methylbenzamide is a selective inhibitor of phosphodiesterase-4D (PDE4D), an enzyme that plays a crucial role in the regulation of cyclic adenosine monophosphate (cAMP) signaling pathway. By inhibiting PDE4D, this compound increases the levels of cAMP, which in turn activates protein kinase A (PKA) and cAMP response element-binding protein (CREB) signaling pathways. These pathways are involved in the regulation of synaptic plasticity, neuroprotection, and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to increase the levels of cAMP and activate PKA and CREB signaling pathways in the brain. These effects are associated with improved cognitive function, enhanced synaptic plasticity, and reduced inflammation in animal models of neurological disorders. This compound has also shown neuroprotective effects in vitro and in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
N-[2-(butyrylamino)phenyl]-2-methylbenzamide has several advantages for lab experiments. It is a small molecule drug that can easily penetrate the blood-brain barrier and target PDE4D in the brain. This compound has also shown good pharmacokinetic properties such as high oral bioavailability and long half-life in animal models. However, this compound has some limitations for lab experiments. It is a relatively new drug that has not yet been tested in human clinical trials. The long-term safety and efficacy of this compound need to be further investigated.
Orientations Futures
There are several future directions for the research on N-[2-(butyrylamino)phenyl]-2-methylbenzamide. First, the safety and efficacy of this compound need to be tested in human clinical trials. Second, the potential therapeutic effects of this compound in other neurological disorders such as Parkinson's disease and Huntington's disease need to be investigated. Third, the molecular mechanisms underlying the neuroprotective effects of this compound need to be further elucidated. Fourth, the development of more potent and selective PDE4D inhibitors based on the structure of this compound is a promising direction for the discovery of new drugs for the treatment of neurological disorders.
Méthodes De Synthèse
The synthesis of N-[2-(butyrylamino)phenyl]-2-methylbenzamide involves a series of chemical reactions that start with the condensation of 2-aminobenzamide with butyryl chloride to yield N-(butyryl)-2-aminobenzamide. This intermediate compound is then coupled with 2-bromo-4-methylphenylboronic acid using palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to yield this compound. The final product is purified using column chromatography and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
N-[2-(butyrylamino)phenyl]-2-methylbenzamide has been extensively studied for its potential therapeutic effects in various neurological disorders such as Alzheimer's disease, Fragile X syndrome, and schizophrenia. Preclinical studies have shown that this compound can improve cognitive function, reduce inflammation, and enhance synaptic plasticity in animal models of these diseases. This compound has also shown neuroprotective effects in vitro and in vivo.
Propriétés
IUPAC Name |
N-[2-(butanoylamino)phenyl]-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-3-8-17(21)19-15-11-6-7-12-16(15)20-18(22)14-10-5-4-9-13(14)2/h4-7,9-12H,3,8H2,1-2H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIOIEPKEBOCURW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=CC=C1NC(=O)C2=CC=CC=C2C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-bromobenzyl)oxy]-2-(2-nitrovinyl)benzene](/img/structure/B5784522.png)
![N-[(2-hydroxy-6-methoxy-3-quinolinyl)methyl]-N,2,2-trimethylpropanamide](/img/structure/B5784526.png)

![3-cyclopentyl-N-[3-(4-pyridinylmethyl)phenyl]propanamide](/img/structure/B5784556.png)


![2-(2-chlorophenyl)-6,7,8,9-tetrahydro-4H,5H-cyclohepta[4,5]thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5784574.png)




![2-(3,4-dichlorophenyl)-N'-[(4-nitrobenzoyl)oxy]ethanimidamide](/img/structure/B5784623.png)

![N-(4-acetylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B5784637.png)